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Taranabant was a cannabinoid-1 receptor (CB1R) inverse agonist investigated for obesity treatment.

Despite demonstrating efficacy for weight loss, its clinical development was halted due to an unfavorable

risk-benefit profile.

Trial Feature Summary

Therapy Class Selective cannabinoid-1 receptor (CB1R) inverse agonist [1]

Development Status Discontinued (Phase III program stopped in October 2008) [2] [1]

Primary Reason for
Discontinuation

Dose-related increases in adverse experiences; overall safety profile did
not support further development [3] [2] [1].

Summary of Adverse Effects and Clinical Data

The adverse effects of taranabant were consistently observed to be dose-related. The following table

synthesizes the key safety findings from the clinical trials.
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Aspect Details / Findings

General Nature of
Adverse Events (AEs)

Increased incidence of AEs vs. placebo; generally dose-related [3].

Common AEs (by Organ
System)

Gastrointestinal, nervous, psychiatric, cutaneous, vascular systems [3].
Specific psychiatric AEs included increased anxiety, depression, and

irritability [1].

Dose-Response
Relationship

Clear dose-dependent increases in AEs. The 6 mg dose was discontinued

during Year 1, and the 4 mg dose during Year 2 of a long-term study [3].

Efficacy at Maintained
Doses (2 mg & 4 mg)

At Week 52, weight loss was -6.6 kg (2 mg) and -8.1 kg (4 mg) vs. -2.6 kg

for placebo. A significant proportion of patients achieved ≥5% and ≥10%
weight loss [3].

Abuse Potential Study A study in recreational polydrug users found taranabant did not show
consistent stimulant/cannabis-like effects or abuse potential, unlike control

substances [4].

Mechanistic Insight into Adverse Effects

Taranabant mediates weight loss by reducing food intake and increasing energy expenditure [5]. Many

adverse effects, particularly psychiatric ones, are linked to the central nervous system (CNS) action of the

drug, as it crosses the blood-brain barrier to engage CB1 receptors in the brain [6]. The diagram below

illustrates the proposed mechanism.
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Frequently Asked Questions (FAQs) for Researchers

1. What was the primary lesson from the taranabant development program? The key takeaway is that

while potent central CB1R inverse agonism is effective for weight loss, the associated CNS-mediated

adverse effects pose a significant challenge for clinical utility and patient tolerability, leading to the

discontinuation of both taranabant and the earlier drug rimonabant [3] [2] [1]. This highlighted the need for

peripherally restricted CB1R antagonists to achieve efficacy with fewer CNS side effects [6].

2. Were the adverse effects of taranabant manageable in clinical trials? The trials employed dose

reduction as the primary management strategy. Due to the dose-dependent nature of the adverse events, the

highest doses (6 mg and later 4 mg) were discontinued during the trials, and patients were down-dosed to 2

mg or placebo [3]. This suggests that the lower doses offered a better, though likely still suboptimal, risk-

benefit ratio.
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3. Did taranabant have abuse potential? In a dedicated human abuse potential study, taranabant did not

produce significant cannabis-like or stimulant-like subjective effects in recreational polydrug users. Its

profile was significantly different from and less appealing than dronabinol (THC) or phentermine, indicating

a low potential for recreational abuse [4].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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